(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
Description
The compound “(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione” is a structurally complex molecule featuring a fused dibenzofluorene core with heteroatomic substitutions (oxygen and nitrogen) and multiple functional groups, including dimethoxymethyl, ethyl, and hydroxyl moieties.
Properties
IUPAC Name |
(19S)-10-(dimethoxymethyl)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-4-23(28)15-9-17-19-13(10-25(17)20(26)14(15)11-31-22(23)27)18(21(29-2)30-3)12-7-5-6-8-16(12)24-19/h5-9,21,28H,4,10-11H2,1-3H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REONBJNSUPDLMU-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C(OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C(OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione, with the CAS number 84017-99-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 422.44 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example:
- Cell Line Studies :
- In studies involving breast and lung cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Apoptotic markers such as caspase activation were observed, indicating that the compound triggers programmed cell death pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- DPPH Radical Scavenging Assay :
- The compound exhibited a notable ability to scavenge DPPH radicals, indicating its potential to reduce oxidative damage.
- The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties.
- Neuroprotection in Animal Models :
- In animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced neuronal loss.
- The mechanism appears to involve modulation of neuroinflammatory pathways.
Case Study 1: Breast Cancer Cell Lines
In a controlled study involving MCF7 breast cancer cells:
- Method : Cells were treated with varying concentrations of the compound.
- Results : A significant decrease in cell proliferation was observed at concentrations above 10 µM after 48 hours.
Case Study 2: Neuroprotection
In a study assessing neuroprotective effects in mice subjected to induced oxidative stress:
- Method : Mice were administered the compound prior to exposure.
- Results : The treated group showed a 30% reduction in neuronal apoptosis compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural and functional analogs.
Structural Analogues
Triazole Derivatives (): Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone share a triazole core but lack the dibenzofluorene backbone. These derivatives exhibit varied bioactivity, such as antimicrobial or kinase inhibition, but their simpler scaffold contrasts with the target compound’s fused aromatic system .
Phenolic and Flavonoid Derivatives (): Compounds like (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol and caffeic acid feature hydroxyl and methoxy groups but lack nitrogen heterocycles. Their biological roles (e.g., antioxidant activity) depend on phenolic reactivity, whereas the target compound’s diaza and oxa substituents may enable distinct interactions .
Functional Analogues
Zygocaperoside and Isorhamnetin-3-O Glycoside (): These glycosides from Z. fabago emphasize the role of glycosylation in bioavailability and receptor binding.
Data Tables and Research Findings
Due to the absence of direct data on the target compound, hypothetical comparisons are extrapolated from structurally related systems.
Table 1: Structural and Functional Comparison
Limitations and Recommendations
Evidence Gaps : The provided sources lack explicit data on the target compound, necessitating consultation of specialized databases (e.g., SciFinder, Reaxys) or proprietary research articles.
Hypothetical Nature : Comparisons rely on indirect structural parallels; experimental validation is critical for confirming bioactivity or physicochemical properties.
Stereochemical Considerations: The (S)-configuration’s impact on activity cannot be assessed without enantiomer-specific studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
